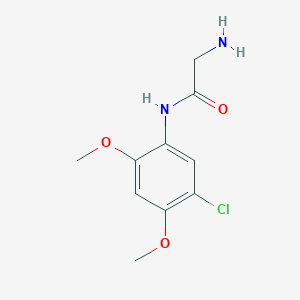
Adamantane, 2-(4-morpholyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 2-(4-morpholyl) is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantane, 2-(4-morpholyl) typically involves the reaction of adamantane derivatives with morpholine. One common method includes the alkylation of adamantane with a morpholine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantane, 2-(4-morpholyl) may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 2-(4-morpholyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Adamantane, 2-(4-morpholyl) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of adamantane, 2-(4-morpholyl) involves its interaction with specific molecular targets. The morpholine group enhances its ability to bind to biological molecules, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable compound for medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent compound with a simpler structure.
Amantadine: An antiviral drug derived from adamantane.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Adamantane, 2-(4-morpholyl) is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
39234-39-4 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
4-(2-adamantyl)morpholine |
InChI |
InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,1-9H2 |
Clave InChI |
YVVBYCGUFRPWSH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493232.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493239.png)
![N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493244.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12493249.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493252.png)
![2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole](/img/structure/B12493253.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12493256.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493263.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493273.png)
![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
![5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B12493296.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493302.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12493310.png)
